An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide hydrochloride
An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in medicinal chemistry.[2] From the life-sustaining core of heme and chlorophyll to potent antibacterial and anticancer agents, the versatility of the pyrrole moiety is well-documented.[2][3] This guide focuses on a specific, yet promising, derivative: 1-Amino-1H-pyrrole-2-carboxamide hydrochloride (CAS Number: 1630906-75-0).
This document aims to provide a comprehensive technical overview of this compound, moving beyond basic supplier data to offer insights into its synthesis, potential applications, and robust experimental protocols. As a Senior Application Scientist, the goal is to equip fellow researchers with the foundational knowledge and practical guidance necessary to explore the full potential of this intriguing molecule.
Physicochemical Properties and Structural Attributes
1-Amino-1H-pyrrole-2-carboxamide hydrochloride presents as a stable, crystalline solid, amenable to standard laboratory handling procedures.[4][5] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1630906-75-0 | [4][5][6] |
| Molecular Formula | C5H8ClN3O | [4][5] |
| Molecular Weight | 161.59 g/mol | [4][5] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [5] |
| Storage | Inert atmosphere, Room Temperature | [4] |
| SMILES | C1=CN(C(=C1)C(=O)N)N.Cl | [4] |
| InChIKey | WXHLTDFUEACLBE-UHFFFAOYSA-N | [8] |
The structure features a pyrrole ring N-aminated at the 1-position and substituted with a carboxamide group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for biological assays. The free base, 1-Amino-1H-pyrrole-2-carboxamide, has a CAS number of 159326-69-9.[8][9]
Proposed Synthesis and Derivatization Strategies
Caption: Retrosynthetic analysis of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride.
A forward synthesis could proceed as follows:
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Pyrrole Ring Formation: The pyrrole-2-carboxylate core can be synthesized via several established methods, such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis, from simple, commercially available starting materials.[1]
-
N-Amination: The introduction of the amino group at the N-1 position can be achieved using an aminating agent like hydroxylamine-O-sulfonic acid or a related reagent. This step is crucial and may require optimization of reaction conditions to achieve regioselectivity.
-
Amidation: The ester of the pyrrole-2-carboxylate can be converted to the primary carboxamide. This is typically achieved by reaction with ammonia or a protected form of ammonia, followed by deprotection.
-
Salt Formation: The final step involves treating the free base with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.
Derivatization Potential
The structure of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride offers several handles for chemical modification to explore structure-activity relationships (SAR):
-
Carboxamide Nitrogen: Alkylation or arylation of the carboxamide nitrogen can introduce steric bulk and modulate hydrogen bonding capacity.
-
Pyrrole Ring: Electrophilic substitution on the pyrrole ring, likely at the 4- or 5-position, can be used to introduce a variety of substituents.
-
1-Amino Group: Acylation or reductive amination of the 1-amino group can be performed to introduce diverse functional groups.
Potential Biological and Pharmacological Profile
While direct biological data for 1-Amino-1H-pyrrole-2-carboxamide hydrochloride is scarce, the broader class of pyrrole-2-carboxamides has shown significant promise in various therapeutic areas.
Antibacterial Activity: A Primary Focus
A notable application of pyrrole-2-carboxamides is in the development of novel antibacterial agents.[3][7] Specifically, derivatives of this scaffold have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in Mycobacterium tuberculosis.[7]
Hypothetical Mechanism of Action:
Caption: Hypothetical mechanism of action targeting MmpL3.
The N-amino and carboxamide functionalities of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride could potentially form key hydrogen bond interactions within the active site of target proteins like MmpL3.[7]
Experimental Protocols
The following are detailed, step-by-step hypothetical protocols for the synthesis, characterization, and preliminary biological evaluation of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride.
Protocol 1: Synthesis of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride
Objective: To synthesize 1-Amino-1H-pyrrole-2-carboxamide hydrochloride from a suitable pyrrole precursor.
Materials:
-
Ethyl 1-amino-1H-pyrrole-2-carboxylate (hypothetical precursor)
-
Anhydrous ammonia
-
Methanol
-
Hydrochloric acid (ethanolic solution)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard glassware
Procedure:
-
Amidation:
-
Dissolve ethyl 1-amino-1H-pyrrole-2-carboxylate (1 equivalent) in methanol in a sealed pressure vessel.
-
Cool the solution to -78 °C and bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Seal the vessel and allow it to warm to room temperature. Stir for 48 hours.
-
Carefully vent the vessel and concentrate the reaction mixture under reduced pressure.
-
-
Purification of the Free Base:
-
Purify the crude 1-amino-1H-pyrrole-2-carboxamide by column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of anhydrous methanol.
-
Slowly add a 1.1 M solution of ethanolic HCl (1.1 equivalents) with stirring.
-
The hydrochloride salt should precipitate. If not, add diethyl ether to induce precipitation.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Characterization
Objective: To confirm the identity and purity of the synthesized compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
Protocol 3: In Vitro Antibacterial Screening
Objective: To evaluate the antibacterial activity of 1-Amino-1H-pyrrole-2-carboxamide hydrochloride against a panel of bacteria.
Materials:
-
1-Amino-1H-pyrrole-2-carboxamide hydrochloride
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Mueller-Hinton broth (or appropriate growth medium)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve the compound in sterile DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and dilute it to the final working concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for bacterial growth for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 5. calpaclab.com [calpaclab.com]
- 6. 1630906-75-0|1-Amino-1H-pyrrole-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Amino-1H-pyrrole-2-carboxamide | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 159326-69-9|1-Aminopyrrole-2-carboxamide|BLD Pharm [bldpharm.com]
